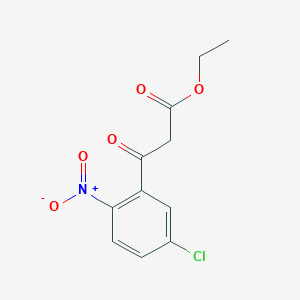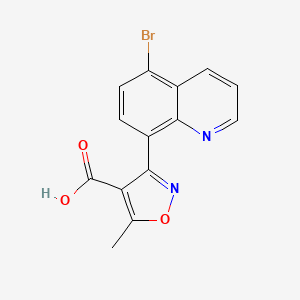
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound that features a quinoline ring substituted with a bromine atom, an isoxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common approach is to start with the bromination of quinoline to introduce the bromine atom at the 5-position This is followed by the formation of the isoxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to less oxidized forms.
Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.
Scientific Research Applications
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-8-quinolinyl)acetamide: Shares the quinoline ring with a bromine atom but differs in the presence of an acetamide group instead of the isoxazole and carboxylic acid groups.
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate: Similar quinoline structure with a bromine atom but has a hydroxypropanoate group instead of the isoxazole and carboxylic acid groups.
Uniqueness
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of the quinoline ring, isoxazole ring, and carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H9BrN2O3 |
|---|---|
Molecular Weight |
333.14 g/mol |
IUPAC Name |
3-(5-bromoquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O3/c1-7-11(14(18)19)13(17-20-7)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-6H,1H3,(H,18,19) |
InChI Key |
WQWZUYSNMWCQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


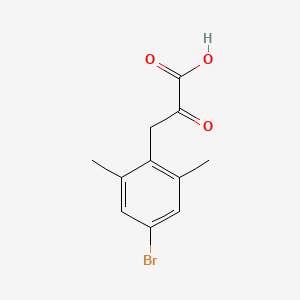
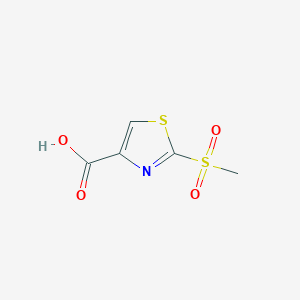

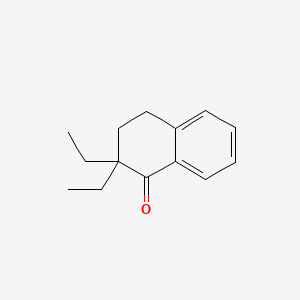
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
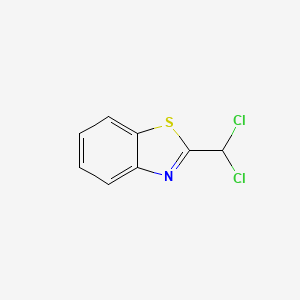
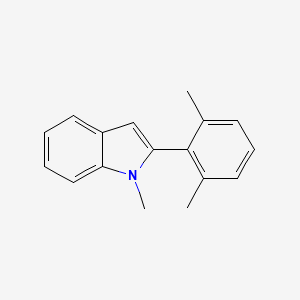
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)

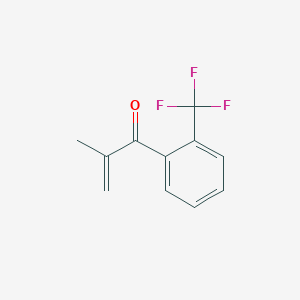
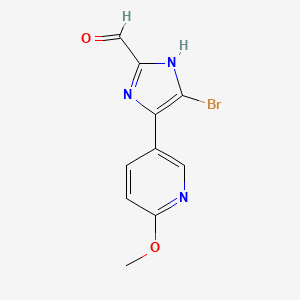
![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)
